molecular formula C11H11F3N2O2 B5618088 1,4-Bisacetylamino-2-trifluoromethylbenzene

1,4-Bisacetylamino-2-trifluoromethylbenzene

Cat. No.: B5618088
M. Wt: 260.21 g/mol
InChI Key: FLMWPELZPVLUCO-UHFFFAOYSA-N
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Description

1,4-Bisacetylamino-2-trifluoromethylbenzene is an organic compound characterized by the presence of two acetylamino groups and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bisacetylamino-2-trifluoromethylbenzene typically involves the acetylation of 1,4-diamino-2-trifluoromethylbenzene. This reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Bisacetylamino-2-trifluoromethylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetylamino groups to amino groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Bisacetylamino-2-trifluoromethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,4-Bisacetylamino-2-trifluoromethylbenzene involves its interaction with specific molecular targets. The acetylamino groups can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(trifluoromethyl)benzene: Similar in structure but lacks the acetylamino groups.

    1,4-Diamino-2-trifluoromethylbenzene: Precursor to 1,4-Bisacetylamino-2-trifluoromethylbenzene.

    1,4-Diacetylamino-2-methylbenzene: Similar but with a methyl group instead of a trifluoromethyl group.

Uniqueness

This compound is unique due to the combination of acetylamino and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications, particularly in fields requiring specific interactions with biological molecules or high stability under harsh conditions.

Properties

IUPAC Name

N-[4-acetamido-3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c1-6(17)15-8-3-4-10(16-7(2)18)9(5-8)11(12,13)14/h3-5H,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMWPELZPVLUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NC(=O)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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